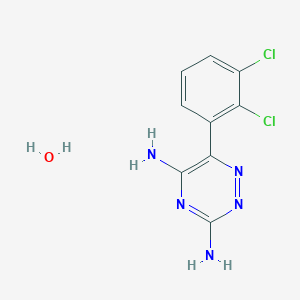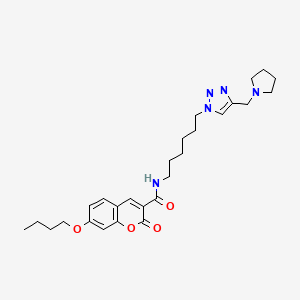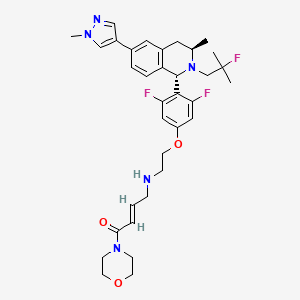
1-Bromo-2-ethyl-3-methyl-D3-butane-3,4,4,4-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-methylpentane-d7 is a deuterated organic compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 3-(Bromomethyl)-2-methylpentane, where the hydrogen atoms have been replaced with deuterium. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as regular hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methylpentane-d7 typically involves the bromination of 2-methylpentane-d7. The process begins with the deuteration of 2-methylpentane, which can be achieved through catalytic exchange reactions using deuterium gas. Once the deuterated 2-methylpentane is obtained, it undergoes a bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds via a free radical mechanism, resulting in the formation of 3-(Bromomethyl)-2-methylpentane-d7.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-methylpentane-d7 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and bromine, along with appropriate reaction vessels and safety measures to handle the chemicals. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-methylpentane-d7 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols and ketones.
科学研究应用
3-(Bromomethyl)-2-methylpentane-d7 has several scientific research applications:
Chemistry: Used as a deuterated reagent in various organic synthesis reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-methylpentane-d7 depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a beta-elimination to form an alkene, typically through an E2 mechanism. The presence of deuterium can affect the reaction rate and mechanism due to the kinetic isotope effect, where the heavier deuterium atoms lead to slower reaction rates compared to hydrogen.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-2-methylpentane: The non-deuterated version of the compound.
3-(Chloromethyl)-2-methylpentane: A similar compound where the bromine atom is replaced with chlorine.
3-(Iodomethyl)-2-methylpentane: A similar compound where the bromine atom is replaced with iodine.
Uniqueness
3-(Bromomethyl)-2-methylpentane-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies, and the compound’s reactivity can be studied to understand the kinetic isotope effect. Additionally, deuterated compounds often have improved stability and pharmacokinetic properties, making them valuable in drug development.
属性
分子式 |
C7H15Br |
|---|---|
分子量 |
186.14 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
InChI 键 |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(CC)CBr)C([2H])([2H])[2H] |
规范 SMILES |
CCC(CBr)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


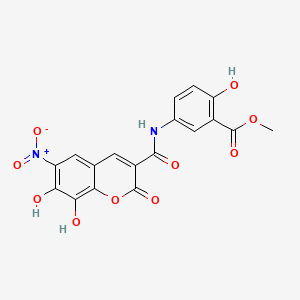
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)

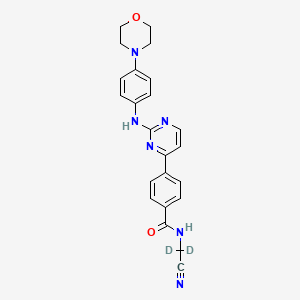
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
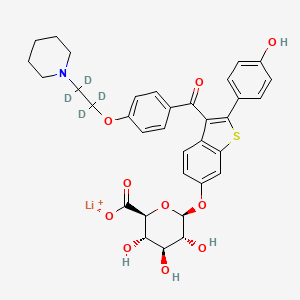
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

